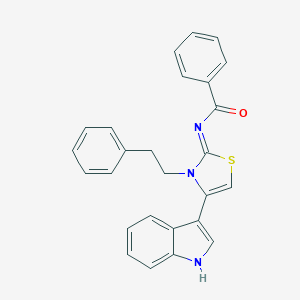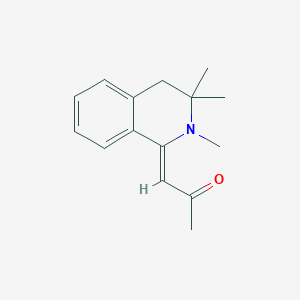![molecular formula C16H18N2O3S3 B427427 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B427427.png)
2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a halogen atom in the thiazole ring with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Attachment of the Ethoxymethanethioyl Group: This is achieved by reacting the intermediate compound with ethoxymethanethioyl chloride in the presence of a base like triethylamine.
Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications to this compound can lead to the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The presence of the methoxyphenyl group enhances its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity to these targets, leading to its biological effects. The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE apart is the combination of the ethoxymethanethioyl and methoxyphenyl groups. This unique structure enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.
Propiedades
Fórmula molecular |
C16H18N2O3S3 |
|---|---|
Peso molecular |
382.5g/mol |
Nombre IUPAC |
O-ethyl [2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H18N2O3S3/c1-4-21-16(22)23-9-13(19)17-15-18-14(10(2)24-15)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,18,19) |
Clave InChI |
LKXYKMMEQKMALJ-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
SMILES canónico |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427345.png)
![2',3'-dihydro-trispiro[cyclopentane-1,2'-(4'H)-chromene-3',2''-(5''H)-[1,3,4]oxadithiino[5,6-c]chromene-5'',1'''-cyclopentane]-4'-one](/img/structure/B427346.png)

![N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427354.png)
![4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B427355.png)
![2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-(furan-2-ylmethylideneamino)acetamide](/img/structure/B427356.png)
![4-[(Z)-[[2-(12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetyl]hydrazinylidene]methyl]phenolate](/img/structure/B427358.png)
![2,3,4,5-tetrafluoro-N'-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]benzohydrazide](/img/structure/B427359.png)
![N-{4-[1-(4-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl}-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide](/img/structure/B427360.png)
![N-[(E)-(4-Fluorophenyl)methylideneamino]-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427361.png)
![N-[1-(1-adamantyl)ethyl]-N-(2,4-dichlorobenzylidene)amine](/img/structure/B427362.png)

![N-[4-({[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B427365.png)
![1,1,1-Trifluoroacetone [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B427369.png)
